REACTION_CXSMILES
|
[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:8]2[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.C(OC(C)C)(C)C.[Cl:38][C:39]1[CH:40]=[C:41](O)[CH:42]=[CH:43][C:44]=1[Cl:45].[OH-].[Na+].N1(O)CCC1>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:38][C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][C:44]=1[Cl:45])[O:12][CH:10]1[CH2:11][N:8]([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:9]1 |f:5.6,9.10|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC1)O
|
Name
|
material
|
Quantity
|
57.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 2×150 mL of 50/50 isopropyl ether and toluene
|
Type
|
STIRRING
|
Details
|
This mixture was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The basic aqueous portion was separated
|
Type
|
WASH
|
Details
|
the organic portion washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to a solid residue, 74.5 g
|
Type
|
CUSTOM
|
Details
|
Several recrystallizations from ethanol-water
|
Type
|
CUSTOM
|
Details
|
gave a product which
|
Type
|
ADDITION
|
Details
|
treated with silica gel
|
Type
|
STIRRING
|
Details
|
After stirring for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the silica gel was removed by filtration
|
Type
|
WASH
|
Details
|
washed with 50/50 ethyl acetate and toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2CN(C2)C(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.9 g | |
YIELD: PERCENTYIELD | 59.7% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |